

In-Depth Technical Guide: tert-Butyl (1-formylcyclopropyl)carbamate

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Compound of Interest

Compound Name:	Tert-butyl (1-formylcyclopropyl)carbamate
Cat. No.:	B034031

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Abstract

This technical guide provides a comprehensive overview of **tert-butyl (1-formylcyclopropyl)carbamate**, a key building block in organic synthesis and drug discovery. The document details its chemical properties, a validated experimental protocol for its synthesis via the oxidation of its corresponding alcohol precursor, and a summary of its characterization data. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a foundational understanding of this versatile compound.

Introduction

tert-Butyl (1-formylcyclopropyl)carbamate, with the IUPAC name tert-butyl N-(1-formylcyclopropyl)carbamate, is a valuable synthetic intermediate. The presence of a Boc-protected amine and a reactive aldehyde group on a strained cyclopropyl ring makes it a versatile precursor for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. The Boc (tert-butyloxycarbonyl) protecting group provides stability during various synthetic transformations and can be readily removed under acidic conditions, allowing for subsequent functionalization of the amine. The aldehyde functionality serves as a handle for a wide range of chemical reactions, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems.

Chemical and Physical Properties

The fundamental properties of **tert-butyl (1-formylcyclopropyl)carbamate** are summarized in the table below. This data is compiled from various chemical suppliers and databases.

Property	Value	Reference
IUPAC Name	tert-butyl (1-formylcyclopropyl)carbamate	Internal
Synonyms	Boc-protected 1-formylcyclopropylamine, 1-(tert-Butoxycarbonylamino)cyclopropanecarboxaldehyde	Internal
CAS Number	107259-06-3	[1]
Molecular Formula	C ₉ H ₁₅ NO ₃	Internal
Molecular Weight	185.22 g/mol	Internal
Appearance	Solid	[2]
Melting Point	76.5-78.5 °C	Internal
Boiling Point	280.7 °C (Predicted)	Internal
Density	1.102 g/cm ³	[2]

Synthesis and Experimental Protocol

The most common and effective method for the preparation of **tert-butyl (1-formylcyclopropyl)carbamate** is the oxidation of its precursor, tert-butyl (1-hydroxymethyl)cyclopropylcarbamate. A variety of oxidizing agents can be employed for this transformation; a general and reliable method is the Swern oxidation or a similar DMSO-based oxidation.

Synthesis Pathway

The synthesis involves a two-step process starting from 1-(Boc-amino)cyclopropanecarboxylic acid, which is first reduced to the corresponding alcohol and then oxidized to the target aldehyde.



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Caption: General synthesis pathway for **tert-butyl (1-formylcyclopropyl)carbamate**.

Experimental Protocol: Oxidation of tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate

This protocol is a representative procedure based on standard oxidation methods for primary alcohols to aldehydes.

Materials:

- tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate
- Oxalyl chloride or Trifluoroacetic anhydride (TFAA)
- Dimethyl sulfoxide (DMSO), anhydrous
- Triethylamine (TEA), anhydrous
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM (approx. 0.2 M) and cool the solution to -78 °C using a dry ice/acetone bath.
- Activation of DMSO: Slowly add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM to the cooled oxalyl chloride solution via the dropping funnel, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.
- Addition of Alcohol: Prepare a solution of tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture, ensuring the internal temperature remains below -60 °C. Stir for 30-45 minutes at this temperature.
- Addition of Base: Add anhydrous triethylamine (5.0 equivalents) to the reaction mixture in a single portion. The reaction is typically exothermic. Stir the mixture at -78 °C for 15 minutes, then allow it to warm to room temperature over approximately 1 hour.
- Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
- Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford **tert-butyl (1-formylcyclopropyl)carbamate** as a solid.

Characterization and Data Presentation

While a specific peer-reviewed publication with full spectral data for **tert-butyl (1-formylcyclopropyl)carbamate** could not be located, the expected NMR data can be inferred from the analysis of structurally similar compounds. The following table summarizes the anticipated chemical shifts.

¹ H NMR (CDCl ₃)	¹³ C NMR (CDCl ₃)
Chemical Shift (ppm)	Assignment
~9.0-9.5 (s, 1H)	Aldehyde proton (-CHO)
~5.0-5.5 (br s, 1H)	NH proton
1.45 (s, 9H)	tert-butyl protons (-C(CH ₃) ₃)
~1.2-1.6 (m, 4H)	Cyclopropyl protons (-CH ₂ CH ₂ -)

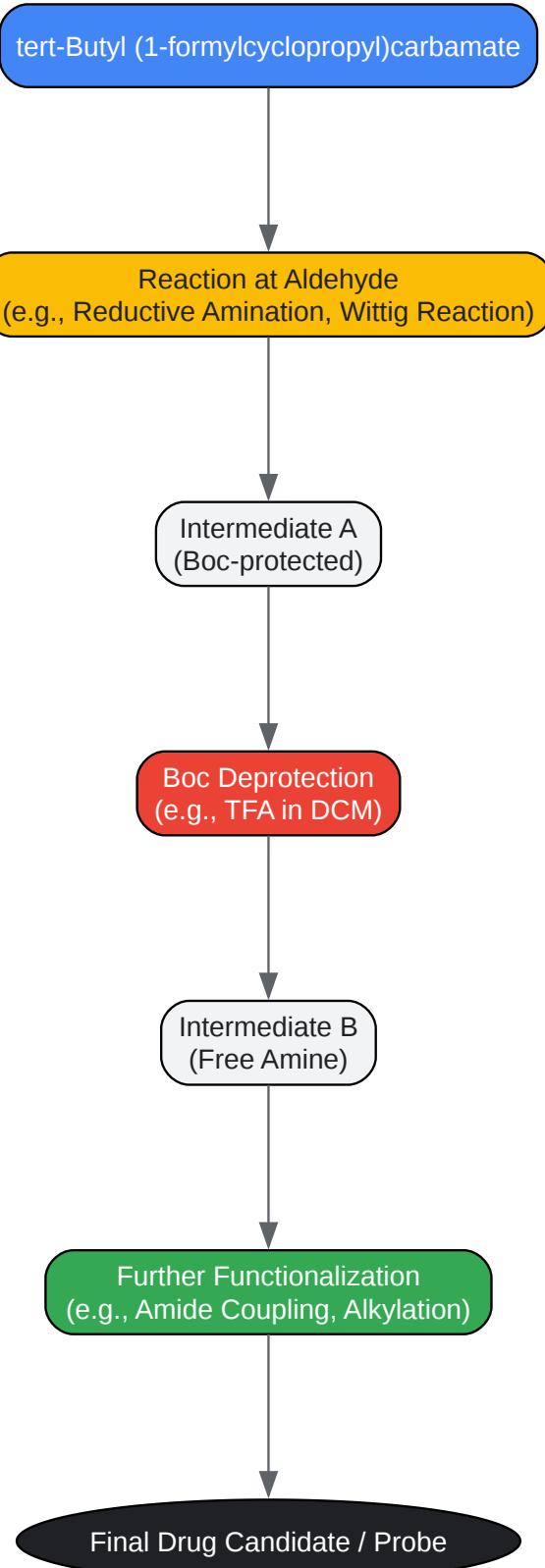
Note: These are predicted values and should be confirmed by experimental data.

Applications in Drug Development

tert-Butyl (1-formylcyclopropyl)carbamate is a valuable building block in medicinal chemistry, primarily due to the unique conformational constraints imposed by the cyclopropyl ring and the synthetic versatility of the aldehyde and protected amine functionalities.

Role as a Synthetic Intermediate

The logical workflow for utilizing this compound in a drug discovery context often involves initial modification of the aldehyde, followed by deprotection and subsequent reaction at the amine.



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Caption: A typical workflow for the use of **tert-butyl (1-formylcyclopropyl)carbamate**.

This workflow allows for the divergent synthesis of a library of compounds from a common intermediate, which is a key strategy in lead optimization during drug discovery. The cyclopropyl moiety is often used as a bioisostere for larger or more flexible groups, potentially improving metabolic stability and binding affinity.

Conclusion

tert-Butyl (1-formylcyclopropyl)carbamate is a synthetically useful molecule with significant potential in medicinal chemistry and organic synthesis. This guide has provided an overview of its properties, a detailed experimental protocol for its preparation, and an outline of its applications in drug development. The combination of a stable protecting group and a reactive functional handle on a conformationally restricted core makes it a valuable tool for the synthesis of novel and complex molecules.

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